molecular formula C18H15NO4 B10841446 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide

2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide

Cat. No.: B10841446
M. Wt: 309.3 g/mol
InChI Key: XAUATGLGKLEUAX-UHFFFAOYSA-N
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Description

2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group attached to the chromen-2-one core, which is further linked to an acetamide group. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Chemical Reactions Analysis

2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of fluorescent chemosensors and other materials science applications.

Mechanism of Action

The mechanism of action of 2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can exert anti-inflammatory, antioxidant, and neuroprotective effects .

Comparison with Similar Compounds

2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide can be compared with other chromen-2-one derivatives, such as:

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-(2-oxo-7-phenylmethoxychromen-4-yl)acetamide

InChI

InChI=1S/C18H15NO4/c19-17(20)8-13-9-18(21)23-16-10-14(6-7-15(13)16)22-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H2,19,20)

InChI Key

XAUATGLGKLEUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N

Origin of Product

United States

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